molecular formula C8H7BrClFO B2507050 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene CAS No. 1050511-24-4

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene

Cat. No.: B2507050
CAS No.: 1050511-24-4
M. Wt: 253.5
InChI Key: MLSCWIZNLGKLHI-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an ethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1-fluorobenzene as the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers or other substituted aromatic compounds, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

    Medicine: Research into the potential medicinal properties of halogenated aromatic compounds includes investigating their use as pharmaceutical intermediates or active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene involves its interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-bromoethoxy)-2-chloro-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSCWIZNLGKLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCBr)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 3-chloro-4-fluorophenoxy-ethylbromide in 81% yield. The reagent 3-chloro-4-fluorophenoxy-ethylbromide was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 3-chloro-4-fluorophenol and 1,2-dibromoethane. EM (calc.): 352.1; MS (ESI) m/e: 353.0 (M+H)+.
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